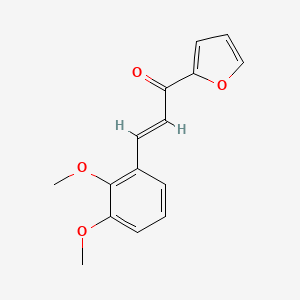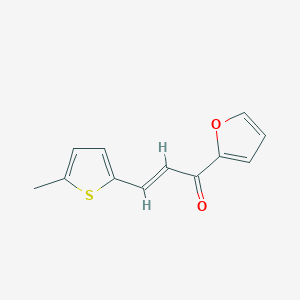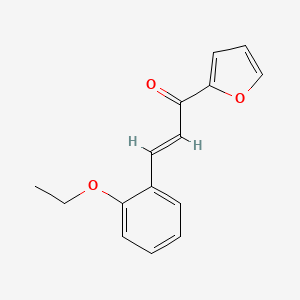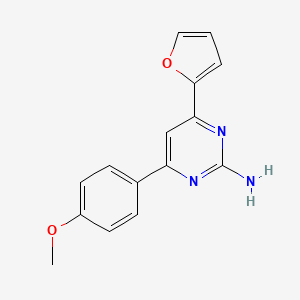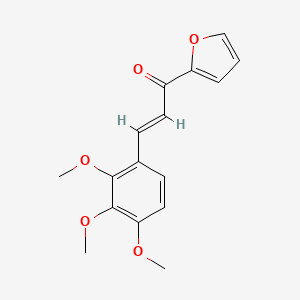
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, hereafter referred to as compound A, is a synthetic compound with a wide range of applications in the scientific research field. Compound A has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Compound A has been used in a variety of scientific research applications. It has been used to study the mechanism of action of several enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Compound A has also been used to study the biochemical and physiological effects of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, compound A has been used in studies to investigate the effects of various environmental toxins, such as lead and mercury, on the human body.
Wirkmechanismus
The mechanism of action of compound A is not yet fully understood. However, it is believed that compound A acts as an inhibitor of certain enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is also believed that compound A binds to certain receptors in the body, such as muscarinic receptors and nicotinic receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound A are not yet fully understood. However, it is believed that compound A may have a range of effects on the body, including the inhibition of certain enzymes and the binding to certain receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones. Additionally, compound A may have an effect on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of applications in scientific research. Additionally, compound A is relatively stable and has a low toxicity profile.
However, there are also some limitations to using compound A in lab experiments. It is difficult to determine the exact mechanism of action of compound A, and the exact biochemical and physiological effects of compound A are still not fully understood. Additionally, compound A is not commercially available and must be synthesized in the lab.
Zukünftige Richtungen
The future directions for compound A are numerous. Further research should be conducted to determine the exact mechanism of action of compound A and its biochemical and physiological effects. Additionally, further research should be conducted to investigate the effects of compound A on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, further research should be conducted to explore the potential applications of compound A in the treatment of various diseases and disorders. Finally, further research should be conducted to develop methods for the commercial production of compound A.
Synthesemethoden
Compound A is synthesized through a multi-step reaction starting with the reaction of 2-(2-hydroxyethyl)-2-methylpropanoic acid and 2-methoxy-4-methylphenol in the presence of a tert-butyl hydroperoxide catalyst. The reaction product is then subjected to a condensation reaction with trimethyl orthoformate and furan-2-carbaldehyde in the presence of aqueous hydrochloric acid. The final product is compound A, which is isolated by column chromatography.
Eigenschaften
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-14-9-7-11(15(19-2)16(14)20-3)6-8-12(17)13-5-4-10-21-13/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLRFZHWVVGLH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

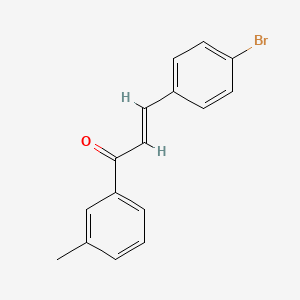



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)


